3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)

Descripción general

Descripción

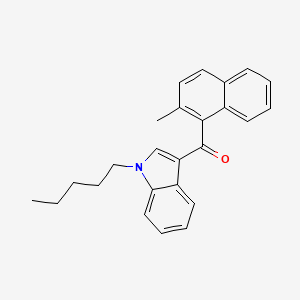

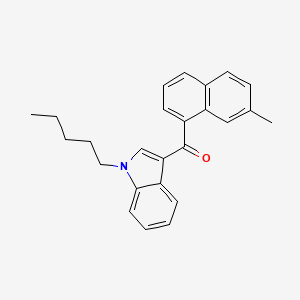

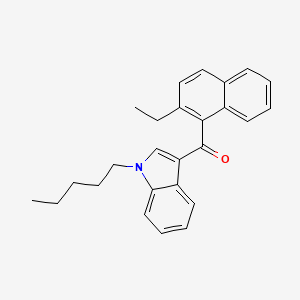

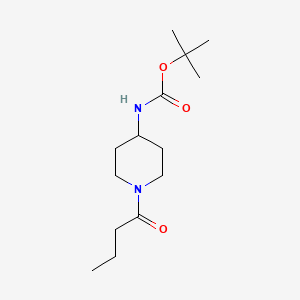

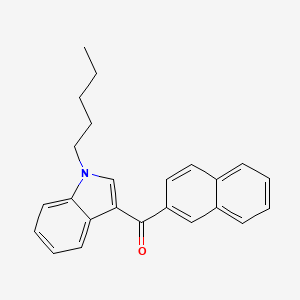

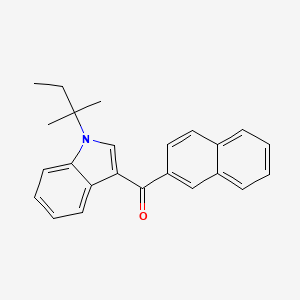

3,4-Dimethylmethcathinone (3,4-DMMC) is a potential designer drug with combined features of amphetamines, cathinones, and phenethylamines . It is structurally related to 4-methylmethcathinone, a psychoactive compound that has been identified in products sold as bath salts and plant food . This metabolite of 3,4-DMMC features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine .

Molecular Structure Analysis

The molecular formula of 3,4-DMMC is C12H19NO • HCl . The InChI code is InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 .Chemical Reactions Analysis

The major reactions involved in the biotransformation of 3,4-DMMC include N-demethylation, β-ketoreduction, hydroxylation, and oxidation .Aplicaciones Científicas De Investigación

Forensic Toxicology

The compound is utilized as a reference material in forensic toxicology to identify the presence of 3,4-Dimethylmethcathinone in biological specimens. This is crucial for legal cases involving drug abuse, poisoning, or death investigations .

Clinical Toxicology

In clinical settings, this metabolite aids in the diagnosis and treatment of poisoning from synthetic cathinones. It helps clinicians understand the metabolic pathways and potential effects of the parent compound on the human body .

Urine Drug Testing

This metabolite is used as a standard in urine drug testing to detect the use of 3,4-Dimethylmethcathinone. Its identification can indicate recent use of the parent drug, which is important for workplace testing and compliance with drug-free policies .

Pharmacokinetic Studies

Researchers use this metabolite to study the pharmacokinetics of 3,4-Dimethylmethcathinone. Understanding its metabolism, distribution, and excretion can inform dosage guidelines and potential therapeutic uses .

Analytical Method Development

The compound serves as a standard for developing analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These methods are essential for the accurate quantification of synthetic cathinones in various matrices .

Mecanismo De Acción

Target of Action

3,4-Dimethylmethcathinone, also known as 3,4-DMMC, is a synthetic cathinone and stimulant . It displays high affinity for 5-HT 2 and adrenergic receptors , and inhibits monoamine transporters , especially the serotonin transporter .

Mode of Action

The compound interacts with its targets by inhibiting monoamine transporters, which leads to an increase in the concentration of monoamines in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathways affected by 3,4-DMMC involve the modulation of monoamine neurotransmitters, particularly serotonin . This modulation can lead to various downstream effects, including increased neurotransmission and potential neurotoxicity .

Pharmacokinetics

It is known that its metabolites in the urine of habitual users showN-demethylation, β-ketoreduction, hydroxylation, and oxidation as the major reactions involved in its biotransformation .

Result of Action

The molecular and cellular effects of 3,4-DMMC’s action include cytotoxicity in a concentration- and time-dependent manner . It induces oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels . It also leads to mitochondrial dysfunction, causing mitochondrial membrane depolarization and intracellular ATP depletion .

Action Environment

The action, efficacy, and stability of 3,4-DMMC can be influenced by various environmental factors. For instance, after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-DMMC degraded

Safety and Hazards

Direcciones Futuras

There is a wide scope to be explored on the effects of 3,4-DMMC. Clinicians and pathologists should be encouraged to report their findings in scientific literature, as this will aid in evaluating potential detrimental effects of the drug in further clinical and forensic investigations . Further studies on pharmacokinetic properties of 3,4-DMMC are also necessary to improve the methods of drug detection .

Propiedades

IUPAC Name |

(1R,2R)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXAWXPKWFWNPE-IYJPBCIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)NC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]([C@@H](C)NC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)